Product packaging for 4,4,6-Trimethylcyclohex-2-en-1-one(Cat. No.:CAS No. 13395-73-8)

4,4,6-Trimethylcyclohex-2-en-1-one

Cat. No.: B8765803
CAS No.: 13395-73-8
M. Wt: 138.21 g/mol
InChI Key: PLXVUZMJQPEWPH-UHFFFAOYSA-N
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Description

4,4,6-Trimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B8765803 4,4,6-Trimethylcyclohex-2-en-1-one CAS No. 13395-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13395-73-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4,4,6-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7H,6H2,1-3H3

InChI Key

PLXVUZMJQPEWPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=CC1=O)(C)C

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 4,4,6 Trimethylcyclohex 2 En 1 One and Its Derivatives

Reactivity of the α,β-Unsaturated Ketone System

The defining feature of 4,4,6-trimethylcyclohex-2-en-1-one is its α,β-unsaturated ketone moiety. This arrangement of a carbonyl group conjugated with a carbon-carbon double bond creates a unique electronic landscape, bestowing upon the molecule two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for a rich and varied chemistry.

Nucleophilic Additions to the Carbonyl Moiety

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly in what is known as a 1,2-addition. libretexts.org This reaction proceeds through a tetrahedral intermediate, which upon protonation yields an alcohol. For instance, the reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol, with the nucleophile adding directly to the carbonyl carbon.

Conjugate Additions (Michael Reactions) to the Alkene

In contrast to direct additions, "soft" nucleophiles favor conjugate addition, also known as the Michael reaction or 1,4-addition. makingmolecules.commasterorganicchemistry.com This class of reactions is characteristic of α,β-unsaturated carbonyl compounds. makingmolecules.commasterorganicchemistry.com The presence of the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic. makingmolecules.com Nucleophiles such as enolates, amines, thiols, and Gilman reagents (organocuprates) will preferentially attack this β-carbon. masterorganicchemistry.comorganicchemistrydata.org

The mechanism of the Michael reaction involves the addition of the nucleophile to the β-carbon, which generates an enolate intermediate. masterorganicchemistry.com This enolate is then protonated, typically on the α-carbon, to yield the final 1,4-adduct. libretexts.org The choice between 1,2- and 1,4-addition is largely dictated by the nature of the nucleophile. Hard nucleophiles favor the kinetically controlled 1,2-addition, while soft nucleophiles prefer the thermodynamically more stable 1,4-adduct. organicchemistrydata.org

Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones

Nucleophile Type Predominant Reaction Product Type
Strong, "Hard" (e.g., Grignard Reagents) 1,2-Addition (Direct Addition) libretexts.org Alcohol
"Soft" (e.g., Gilman Reagents, Enolates) 1,4-Addition (Conjugate Addition) masterorganicchemistry.comorganicchemistrydata.org Substituted Ketone

Cycloaddition Reactions Involving the Enone System

The enone system of this compound can also participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition. In this context, the enone can act as a dienophile, reacting with a conjugated diene. The stereochemistry and regiochemistry of the Diels-Alder reaction are governed by the frontier molecular orbitals of the diene and the dienophile.

Other cycloaddition reactions, such as [2+2] and [6+2] cycloadditions, can also occur under specific thermal or photochemical conditions. youtube.com The feasibility and outcome of these reactions are dictated by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. youtube.com

Oxidative Transformations and Pathways

The double bond and the ketone functionality in this compound and its derivatives are susceptible to various oxidative transformations.

Epoxidation Reactions of the Double Bond in Trimethylcyclohexenones

The carbon-carbon double bond in trimethylcyclohexenones can be readily epoxidized to form an oxacyclopropane (epoxide) ring. libretexts.org This reaction is typically carried out using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. libretexts.orglibretexts.org This results in the syn-addition of the oxygen atom to the double bond.

The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a variety of products, including vicinal diols. libretexts.org The regioselectivity of the epoxide opening is dependent on the reaction conditions and the substitution pattern of the epoxide.

Baeyer-Villiger Oxidation Mechanisms for Cyclic Ketones

The ketone moiety of cyclic ketones like this compound can undergo a Baeyer-Villiger oxidation. This reaction converts a ketone into an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid, such as m-CPBA, or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org

The mechanism of the Baeyer-Villiger oxidation involves the following key steps:

Protonation of the carbonyl oxygen: This activates the carbonyl group towards nucleophilic attack. nrochemistry.comorganicchemistrytutor.com

Nucleophilic addition of the peroxyacid: The peroxyacid attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com

Migratory insertion: One of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group, with the concurrent departure of a carboxylate leaving group. wikipedia.orgnrochemistry.com

Deprotonation: The resulting oxonium ion is deprotonated to yield the final lactone product. nrochemistry.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com It is important to note that the migration occurs with retention of stereochemistry at the migrating center. organicchemistrytutor.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating Group Relative Migratory Aptitude
Tertiary alkyl Highest organic-chemistry.orgchemistrysteps.com
Secondary alkyl High organic-chemistry.orgchemistrysteps.com
Phenyl Medium organic-chemistry.orgchemistrysteps.com
Primary alkyl Low organic-chemistry.orgchemistrysteps.com
Methyl Lowest organic-chemistry.orgchemistrysteps.com

Allylic Hydroxylation of Trimethylcyclohexenone (B6354539) Analogues

The allylic hydroxylation of α,β-unsaturated ketones like this compound introduces a hydroxyl group at a position adjacent to the double bond, offering a pathway to more complex molecular architectures. A classic reagent for this transformation is selenium dioxide (SeO₂). The reaction, known as the Riley oxidation, proceeds through a pericyclic mechanism.

The process is initiated by an ene reaction between the alkene and selenium dioxide, where SeO₂ acts as the enophile. This is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the resulting allylic seleninic acid. This rearrangement is a concerted, intramolecular process that dictates the regioselectivity and stereoselectivity of the hydroxylation. Subsequent hydrolysis of the selenium-containing intermediate yields the allylic alcohol.

In the case of this compound, there are two potential sites for allylic hydroxylation: the C5 methylene (B1212753) group and the C6 methyl group. The regioselectivity of the oxidation is influenced by the substitution pattern of the alkene, with a general preference for reaction at the more highly substituted end of the double bond. For this compound, oxidation at the C6 position would lead to a tertiary alcohol, while oxidation at C5 would yield a secondary alcohol. The reaction with selenium dioxide can be performed stoichiometrically or catalytically with a co-oxidant like tert-butyl hydroperoxide.

Reductive Processes and Stereochemical Outcomes

The reduction of this compound offers pathways to valuable intermediates, with the stereochemical course of the reaction being of paramount importance. Both the carbonyl group and the carbon-carbon double bond can be targeted selectively under different conditions.

Reduction of the Carbonyl Group to Alcohols

The reduction of the carbonyl group in this compound yields 4,4,6-trimethylcyclohex-2-en-1-ol. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance around the carbonyl group.

The approach of the hydride reagent to the carbonyl carbon can occur from either the top face (syn to the C6 methyl group) or the bottom face (anti to the C6 methyl group). Due to the presence of the axial methyl group at the C6 position, the attack of the hydride from the axial face is sterically hindered. Consequently, the hydride reagent preferentially attacks from the less hindered equatorial face, leading to the formation of the cis-alcohol as the major diastereomer, where the newly formed hydroxyl group is on the same side as the C6 methyl group. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Table 1: Stereochemical Outcome of Carbonyl Reduction

Starting Material Product Major Diastereomer Rationale
This compound 4,4,6-Trimethylcyclohex-2-en-1-ol cis-isomer Hydride attack from the less sterically hindered equatorial face.

Selective Reduction of the Carbon-Carbon Double Bond

Selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone, while leaving the carbonyl group intact, is a valuable transformation. This can be achieved through catalytic hydrogenation. For this compound, this reaction yields 4,4,6-trimethylcyclohexanone.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity. Catalysts such as palladium on carbon (Pd/C) or Lindlar's catalyst are often employed for this purpose. The reaction typically proceeds with the delivery of hydrogen from the less sterically hindered face of the molecule. In the case of this compound, the gem-dimethyl group at C4 and the methyl group at C6 influence the approach of the substrate to the catalyst surface. The hydrogenation generally results in the formation of the cis-isomer of the saturated ketone, where the incoming hydrogen atoms add from the same face of the double bond.

Isomerization and Rearrangement Reactions

The structural framework of this compound and its derivatives allows for a variety of fascinating isomerization and rearrangement reactions, leading to diverse and often complex molecular structures.

Sigmatropic Rearrangements in Trimethylcyclohexenone Systems

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orgwikipedia.org As previously mentioned in the context of allylic hydroxylation, a key step in the reaction of this compound with selenium dioxide is a wikipedia.orgwikipedia.org-sigmatropic rearrangement. mdpi.com

Ring Opening and Rearrangement of Epoxides and Related Intermediates

The carbon-carbon double bond in this compound can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 2,3-epoxy-4,4,6-trimethylcyclohexan-1-one. masterorganicchemistry.commasterorganicchemistry.com This epoxide is a versatile intermediate that can undergo a variety of ring-opening and rearrangement reactions.

Under acidic conditions, the epoxide can be protonated, which activates it towards nucleophilic attack. The subsequent rearrangement of the epoxide can lead to a variety of products, depending on the reaction conditions and the structure of the epoxide. A common acid-catalyzed reaction of α,β-epoxy ketones is the Meinwald rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift to form a β-dicarbonyl compound. In the case of the epoxide of this compound, acid-catalyzed rearrangement could potentially lead to the formation of 1,3-diones through a series of steps involving carbocationic intermediates. The regiochemistry of the ring opening is governed by the stability of the resulting carbocation.

Interconversion Dynamics of Isomeric Trimethylcyclohexenones

The study of the dynamic interconversion between isomers of trimethylcyclohexenones is crucial for understanding their stability and reactivity. Techniques such as time-resolved cryogenic modulation in two-dimensional gas chromatography (GCxGC) have been developed to investigate the real-time dynamics of isomer interconversion. researchgate.net This method allows for the instantaneous measurement of the ratio of individual isomers during their elution through a chromatographic column. researchgate.net

In this approach, the molecules undergo interconversion on a primary GC column, and the resulting peak profile reflects the kinetics and thermodynamics of this process. researchgate.net A cryogenic modulation process then focuses zones of the eluent and injects them into a second, high-resolution column where further interconversion is minimized. researchgate.net This allows for the separation and quantification of the individual isomers at different points in time. researchgate.net The data can be represented as a two-dimensional contour plot, which visually demonstrates the profiles of the interconverting isomers. researchgate.net The ability to measure the peak ratios of the isomers provides a direct indication of the extent of interconversion that has occurred. researchgate.net While this technique has been demonstrated with model systems like acetaldoxime (B92144) and butyraldoxime, it is anticipated that it can be applied to other molecules exhibiting gas-phase isomerizations, such as the isomeric forms of trimethylcyclohexenones. researchgate.net

Derivatization Reactions on the this compound Scaffold

Formation of Oxime Ether Derivatives via Nucleophilic Substitution (SNAr)

The carbonyl group of this compound and its derivatives is a key site for derivatization, particularly for the formation of oximes and their corresponding ethers. The synthesis of oxime ethers from a similar terpenoid structure, α-ionone, provides a relevant example of this transformation. tamu.edustenutz.eu The initial step involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride to form the corresponding ketoxime. tamu.edustenutz.eu This reaction typically yields a mixture of E and Z isomers, which can be challenging to separate using conventional chromatographic techniques. tamu.edu

The subsequent etherification of the oxime is achieved by reacting it with an appropriate alkyl halide in the presence of a strong base, such as sodium hydride, in a solvent like dimethyl sulfoxide (B87167) (DMSO). tamu.edustenutz.eu This reaction proceeds via a nucleophilic substitution mechanism. The resulting oxime ethers can then be separated into their individual E and Z geometric isomers by column chromatography. tamu.edu

A general procedure for the preparation of cyclohexanone (B45756) oxime O-alkyl ethers involves the reaction of an alkali metal salt of nitrocyclohexane (B1678964) with a dialkyl sulfate (B86663) in the presence of an alkali metal hydroxide. vaia.com This process yields both the cyclohexanone oxime and the corresponding O-alkyl ether. vaia.com

The following table summarizes the synthesis of various oxime ether derivatives from a structurally related ketoxime, 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime. tamu.edustenutz.eu

Reactant (Alkyl Halide)Product (Oxime Ether)Isomers SeparatedReference
Methyl Iodide4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-methyl etherYes (E and Z) tamu.edustenutz.eu
Ethyl Iodide4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-ethyl etherYes (E and Z) tamu.edustenutz.eu
Propyl Iodide4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-propyl etherYes (E and Z) tamu.edustenutz.eu
Butyl Iodide4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-butyl etherYes (E and Z) tamu.edustenutz.eu

Aldol (B89426) Condensation and Cyclocondensation Reactions

The this compound scaffold can participate in aldol condensation and related cyclocondensation reactions, which are powerful tools for carbon-carbon bond formation and the construction of new ring systems. youtube.com A prominent example of such a reaction sequence involving an α,β-unsaturated ketone is the Robinson annulation. wikipedia.orglibretexts.org This reaction combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, it can act as the Michael acceptor. The reaction is initiated by the conjugate addition of a nucleophile, typically an enolate, to the β-carbon of the α,β-unsaturated ketone system. masterorganicchemistry.com This Michael addition step results in the formation of a 1,5-dicarbonyl intermediate. masterorganicchemistry.com

The equilibrium of the aldol condensation of ketones, such as cyclohexanone, tends to favor the reactants due to steric hindrance in the product. vaia.com However, the subsequent dehydration step in the Robinson annulation drives the reaction towards the formation of the thermodynamically stable fused-ring product.

Spectroscopic Characterization and Structural Elucidation of 4,4,6 Trimethylcyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 4,4,6-trimethylcyclohex-2-en-1-one exhibits distinct signals corresponding to the different proton environments within the molecule. The protons on the carbon-carbon double bond (vinylic protons) are the most deshielded, appearing at higher chemical shifts due to the electron-withdrawing effect of the double bond. For example, in the related compound cyclohexene (B86901), the vinylic protons resonate at approximately 5.66 ppm. docbrown.info The protons on the carbons adjacent to the double bond (allylic protons) and the carbonyl group also experience deshielding, leading to specific chemical shifts. The methyl groups, being further away from the electronegative influences, appear at lower chemical shifts.

The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the splitting pattern of the vinylic protons can indicate the number of neighboring allylic protons. Similarly, the coupling between the allylic protons and the protons on the adjacent methylene (B1212753) group helps to establish the sequence of atoms in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm)
Vinylic 4.5 - 6.5
Allylic 1.7 - 2.7
Methylene ~1.98
Methyl 0.9 - 1.2

Note: These are general ranges and can be influenced by the specific molecular environment and solvent.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, nine distinct signals are expected, corresponding to each of its nine carbon atoms. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. youtube.com

The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically in the range of 190-220 ppm. libretexts.org The carbons of the C=C double bond resonate in the region of 115-150 ppm. libretexts.org The quaternary carbon atom (C4) and the carbon bearing the methyl group (C6) will have characteristic shifts, as will the methylene carbon (C5) and the carbons of the three methyl groups. The electron-pulling effect of the oxygen atom in the carbonyl group increases the chemical shift of the adjacent carbon. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon Environment Chemical Shift (ppm)
C=O (in ketones) 205 - 220
C=C (in alkenes) 115 - 140
C in aromatic rings 125 - 150
RCH₂OH 50 - 65
RCH₂Cl 40 - 45
RCH₂NH₂ 37 - 45
R₃CH 25 - 35
CH₃CO- 20 - 30
R₂CH₂ 16 - 25
RCH₃ 10 - 15

Source: Adapted from Chemistry LibreTexts, 2023. libretexts.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete structural connectivity of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are neighbors, allowing for the tracing of the proton-proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the confident assignment of carbon resonances based on the known proton assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (which have no attached protons and thus no HSQC correlation) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the methyl protons and the quaternary carbon at C4 would confirm their connectivity.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically observed in the region of 1650-1750 cm⁻¹. The exact position of this band can provide clues about the electronic environment of the carbonyl group.

Another key absorption will be due to the C=C double bond stretching vibration, which usually appears in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups will be observed around 2850-3000 cm⁻¹. The presence and specific positions of these characteristic absorption bands provide strong evidence for the presence of the α,β-unsaturated ketone functionality in this compound.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Absorption Range (cm⁻¹)
C=O (Ketone) 1650 - 1750
C=C (Alkene) 1600 - 1680
C-H (Alkane) 2850 - 3000

Note: These are general ranges and can vary based on molecular structure and sample state.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound, which has a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol , will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. nist.govnist.govepa.gov

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and can be used to confirm its structure. The fragmentation of this compound is expected to proceed through various pathways, including the loss of methyl groups, the loss of a CO molecule, and cleavage of the cyclohexene ring. Analysis of the masses of the resulting fragment ions can help to piece together the structure of the original molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC is utilized to separate the compound from a mixture, with the retention time providing an initial characterization parameter. nist.gov

Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation pattern provide a unique fingerprint for the molecule. The mass spectrum of this compound is consistent with its proposed structure, showing a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 138, which corresponds to its molecular weight. nist.gov

The fragmentation of the molecular ion is governed by established principles for ketones. Key fragmentation pathways include α-cleavage (the breaking of the bond between the carbonyl carbon and an adjacent carbon) and McLafferty rearrangement for ketones with appropriate gamma-hydrogens. libretexts.org For this compound, characteristic fragments are observed that support the assigned structure.

Table 1: Prominent Mass Fragments of this compound from GC-MS (Electron Ionization) Data sourced from the NIST Chemistry WebBook. nist.gov

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion/Structure Fragmentation Pathway
138 [C₉H₁₄O]⁺ (Molecular Ion) -
123 [M - CH₃]⁺ Loss of a methyl group
95 [M - C₃H₇]⁺ Cleavage of the side chain
82 [C₆H₁₀]⁺ Retro-Diels-Alder type fragmentation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass data, high-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, often to four or more decimal places. This high level of precision allows for the unambiguous determination of the elemental composition of the molecule, a critical step in structural elucidation.

For this compound, the molecular formula is C₉H₁₄O. nist.gov HRMS can differentiate this composition from other potential formulas that have the same nominal mass. For instance, a compound with the formula C₈H₁₀N₂O would also have a nominal mass of 138, but its exact mass would be significantly different. The experimentally determined exact mass from HRMS would be compared to the theoretical exact mass calculated for C₉H₁₄O to confirm the elemental formula.

Table 2: Theoretical Exact Mass Data for this compound and its Adducts

Species Molecular Formula Theoretical Exact Mass (Da)
[M]⁺ [C₉H₁₄O]⁺ 138.1045
[M+H]⁺ [C₉H₁₅O]⁺ 139.1123
[M+Na]⁺ [C₉H₁₄ONa]⁺ 161.0942

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing conjugated systems. This compound possesses an α,β-unsaturated ketone chromophore, which gives rise to characteristic UV-Vis absorption bands.

The conjugated system involves the C=C double bond and the C=O double bond. Two primary electronic transitions are expected for this chromophore:

A strong absorption at a shorter wavelength, typically in the range of 220-250 nm, corresponding to a π → π* transition.

A weaker absorption at a longer wavelength, usually above 300 nm, resulting from an n → π* transition. The 'n' refers to the non-bonding electrons on the oxygen atom.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions.

To date, a crystal structure for this compound has not been reported in publicly accessible databases. This is likely because the compound is a liquid or oil at ambient temperatures, and obtaining a single crystal suitable for X-ray diffraction can be challenging.

If a crystalline derivative of this compound were to be synthesized and analyzed, X-ray crystallography would unequivocally confirm the geometry of the cyclohexene ring, including its planarity or conformation, and the relative positions of the three methyl groups and the ketone functionality.

Computational and Theoretical Studies on 4,4,6 Trimethylcyclohex 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for investigating the electronic nature of a molecule, offering insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, known for providing a good balance between accuracy and computational cost for many organic molecules.

The basis set determines the mathematical functions used to build the molecular orbitals.

6-31G *: This is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding environments.

6-311G(d,p) : This is a higher-level triple-split valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), generally providing more accurate results.

While these methods are standard for computational analysis, specific studies applying DFT calculations with B3LYP, 6-31G*, or 6-311G(d,p) basis sets to determine the electronic structure of 4,4,6-trimethylcyclohex-2-en-1-one are not prominently available in surveyed scientific literature. Such a study would typically yield data on the molecule's total energy, dipole moment, and atomic charges.

Table 1: Illustrative DFT Calculated Properties for a Molecule (Note: The following data is hypothetical and for illustrative purposes only, as specific published data for this compound was not found.)

PropertyB3LYP/6-31G*B3LYP/6-311G(d,p)
Total Energy (Hartree)-XXX.XXXX-YYY.YYYY
Dipole Moment (Debye)Z.ZZA.AA

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

A detailed FMO analysis for this compound, including the specific energies of its HOMO and LUMO and the resulting energy gap, is not available in the reviewed literature. Such an analysis would be critical for predicting its behavior in pericyclic reactions or with nucleophiles and electrophiles.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and for illustrative purposes only, as specific published data for this compound was not found.)

Molecular OrbitalEnergy (eV) at B3LYP/6-311G(d,p)
HOMO-X.XXX
LUMO-Y.YYY
HOMO-LUMO GapZ.ZZZ

Molecular Mechanics and Conformational Analysis

The cyclic and substituted nature of this compound means it can exist in various three-dimensional shapes, or conformations. Conformational analysis is used to identify the most stable conformers and the energy barriers between them.

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, using classical physics to calculate the energy of a given conformation. A variety of algorithms and force fields can be used for conformational searching and energy minimization:

MM2(85) : A well-established force field for calculating molecular geometries and energies.

Sybyl, ChemX, MacroModel, Omega : These are molecular modeling software suites that include tools for systematic or stochastic conformational searches to locate low-energy structures.

SPE (Single Point Energy) and SOS (Stochastic Optimization of Structure) : These represent types of calculations and search strategies used within broader modeling programs.

A comprehensive conformational analysis of this compound using these specific programs and methods has not been detailed in the surveyed scientific literature. Such an analysis would reveal the preferred spatial arrangement of the trimethyl-substituted cyclohexenone ring.

Once potential conformers are identified, their relative stabilities are determined by calculating their energies.

Strain Energy : This is the excess energy of a conformer compared to an idealized, strain-free reference structure. It arises from bond stretching, angle bending, torsional strain, and non-bonded steric interactions.

Gibbs Free Energy (ΔG) : This thermodynamic quantity includes both enthalpic (ΔH) and entropic (ΔS) contributions and determines the position of the conformational equilibrium at a given temperature. A lower Gibbs free energy corresponds to a more stable and thus more populated conformer.

Specific calculated values for the Gibbs free energy or strain energies of the different possible conformers of this compound are not available in the reviewed literature.

Table 3: Illustrative Conformational Energy Data (Note: The following data is hypothetical and for illustrative purposes only, as specific published data for this compound was not found.)

ConformerRelative Strain Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%) at 298 K
Conformer A0.000.00XX.X
Conformer BX.XXY.YYYY.Y

However, a specific theoretical analysis of the intramolecular interactions governing the conformational behavior of this compound is not documented in the available scientific literature.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be instrumental in the identification and characterization of molecules. For this compound, theoretical calculations have been employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Chemical Stability and Reactivity Descriptors

The inherent stability and reactivity of a molecule can be quantified through a set of parameters derived from quantum chemical calculations. These descriptors offer a theoretical framework for predicting how a molecule will behave in chemical reactions.

Evaluation of Quantum Chemical Parameters

Quantum chemical parameters provide a quantitative measure of the chemical reactivity and stability of a molecule. These are often calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, specific values for these parameters from dedicated computational studies are not widely published. However, the general principles for their calculation are well-established.

The following table outlines the key quantum chemical parameters and the formulas used for their calculation. The values would be determined using the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

ParameterFormulaDescription
Ionization Potential (I) I = Ecation - EneutralThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A = Eneutral - EanionThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Without specific published research, a quantitative data table for this compound cannot be provided at this time.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of organic molecules, which arise from the interaction of the molecule with an applied electric field, leading to a non-linear response in the polarization.

The key NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ). These are tensors, but often the magnitude of the total hyperpolarizability is reported. A high hyperpolarizability value is indicative of a strong NLO response.

Advanced Applications of 4,4,6 Trimethylcyclohex 2 En 1 One and Its Chemical Scaffolds in Organic Synthesis

Role as a Key Intermediate in Complex Chemical Synthesis

The unique structure of 4,4,6-trimethylcyclohex-2-en-1-one, featuring a six-membered ring with a ketone group, a carbon-carbon double bond, and three methyl groups, makes it a valuable starting material and intermediate in the synthesis of more complex molecules. ontosight.ai Its chemical reactivity is centered around the enone functional group, which allows for a variety of transformations, establishing it as a fundamental building block in several areas of chemical manufacturing. ontosight.ai

Precursor to Terpenoid Natural Products (e.g., Ionones, Damascones, Retinoids, Sesquiterpenes)

The this compound skeleton is a core structural motif in numerous terpenoid natural products, particularly those belonging to the C13-apocarotenoid family, such as ionones and damascones. These compounds are highly valued in the fragrance and flavor industry and serve as essential precursors for the synthesis of retinoids (Vitamin A and its derivatives) and various sesquiterpenes.

Ionones , which are known for their characteristic violet scent, exist in several isomeric forms, including α- and β-ionone. mdpi.com The synthesis of these compounds often involves the cyclization of a pseudoionone (B86502) precursor, which itself is formed from the condensation of citral (B94496) and acetone. mdpi.com The resulting ionone (B8125255) structure contains a trimethylcyclohexenyl ring, highlighting the connection to the this compound scaffold. mdpi.comnih.gov For instance, α-ionone is chemically named (E)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. nih.gov This structural relationship underscores the role of the cyclohexenone derivative as a foundational element for this class of terpenoids. The ionones, in turn, are precursors for retinoids.

Damascones are another class of fragrant terpenoids that are structurally related to ionones and contain a trimethylcyclohexyl ring. hmdb.ca Their synthesis pathways often leverage intermediates that share the core cyclohexenone framework.

Furthermore, derivatives of this scaffold are instrumental in building more complex terpenoid structures. For example, the synthesis of certain C-20 diterpenoid alkaloids has utilized a 4-cyano-4-methyl-2-cyclohexenone intermediate, demonstrating the adaptability of the cyclohexenone ring system in the total synthesis of intricate natural products. nih.govacs.org Synthetic studies toward sesterterpenoids like the ophiobolins have also employed complex tricyclic ketones derived from substituted cyclohexanone (B45756) precursors, illustrating the broader importance of this chemical moiety in terpenoid synthesis. rsc.org

Building Block for Agro-chemical and Fine Chemical Intermediates

The versatility of this compound and its derivatives extends to the synthesis of intermediates for the agrochemical and fine chemical industries. ontosight.aipharmaffiliates.com A notable application is in the development of insect growth regulators, which are crucial for modern pest management strategies.

Research has demonstrated the synthesis of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers starting from α-ionone. researchgate.netnih.gov This work is built upon the interest in oxime ethers as pesticides that can disrupt the insect endocrine system. researchgate.net Given that many successful juvenile hormone analogues possess terpenoid or sesquiterpenoid structures, the use of an α-ionone derivative as a scaffold for new oxime ethers represents a targeted approach to discovering novel agrochemicals. researchgate.net The synthesis involves reacting α-ionone with hydroxylamine (B1172632) hydrochloride to produce the corresponding ketoxime, which is then alkylated to yield the target ether compounds. researchgate.net

The following table summarizes the transformation of an ionone derivative into potential agrochemical agents.

Starting MaterialReagentProductApplication Area
α-IononeHydroxylamine hydrochloride, followed by alkylating agents4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers researchgate.netAgrochemicals (Insect Growth Regulators) researchgate.net

This conversion highlights how the fundamental trimethylcyclohexenone (B6354539) scaffold, present in α-ionone, serves as a valuable intermediate for fine chemicals with specific biological activities. ontosight.airesearchgate.net

Strategies for Stereocontrol and Asymmetric Synthesis Utilizing the Cyclohexenone Moiety

The synthesis of chiral molecules with specific three-dimensional arrangements is a significant challenge and a key objective in modern organic chemistry, particularly for pharmaceutical and biological applications. The cyclohexenone moiety, as present in this compound, provides a powerful platform for developing and applying strategies for stereocontrol.

A major challenge in stereoselective synthesis is the creation of quaternary stereocenters (a carbon atom bonded to four different non-hydrogen groups). nih.govacs.org Recent research has focused on the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. nih.govacs.org This enzymatic approach utilizes ene-reductases, such as OPR3 and YqjM, to catalyze a hydrogenation reaction that breaks the symmetry of the starting material, thereby generating a quaternary stereocenter with excellent enantiomeric excess (up to >99% ee). nih.govacs.org This method provides direct access to valuable chiral building blocks that can be further functionalized. nih.govacs.org

Another powerful strategy involves the asymmetric isomerization of β,γ-unsaturated cyclohexenones into their chiral α,β-unsaturated isomers. nih.gov This transformation can be achieved using cooperative iminium-base catalysis with novel, electronically tunable organic catalysts derived from cinchona alkaloids. nih.gov This method allows for the conversion of readily available achiral anisoles into optically active cyclohex-2-enones in a concise, three-step process, with the asymmetric isomerization being the key stereochemistry-defining step. nih.gov The synthetic utility of this approach has been demonstrated in the enantioselective total synthesis of the natural product (−)-isoacanthodoral. nih.gov

The table below outlines key asymmetric strategies involving the cyclohexenone core.

StrategyCatalytic SystemTransformationKey Outcome
Desymmetrizing HydrogenationEne-reductases (OPR3, YqjM) nih.govacs.orgProchiral 4,4-disubstituted 2,5-cyclohexadienone (B8749443) → Chiral 4,4-disubstituted 2-cyclohexenone nih.govacs.orgCreation of quaternary stereocenters with high enantioselectivity. nih.govacs.org
Asymmetric IsomerizationChiral primary-tertiary diamine catalysts (cinchona alkaloid-derived) nih.govβ,γ-Unsaturated cyclohexenone → Chiral α,β-unsaturated cyclohexenone nih.govHighly enantioselective proton transfer to form optically active enones. nih.gov

These advanced catalytic methods underscore the importance of the cyclohexenone scaffold in asymmetric synthesis, enabling the construction of complex chiral molecules from simple, achiral precursors.

Development of Hybrid Molecules and Conjugates from this compound Derivatives

The functional group handles on the this compound scaffold allow for its elaboration into more complex hybrid molecules and conjugates. These new molecular entities are designed to combine the structural features of the cyclohexenone core with other chemical moieties to achieve novel properties or biological activities.

A prime example of this concept is the synthesis of oxime ethers from α-ionone, a direct derivative of the core structure. researchgate.netnih.gov In this work, the ketone functionality of α-ionone is converted into an oxime, which is subsequently etherified. researchgate.net This process conjugates the terpenoid-like structure of the ionone with an oxime ether group, a moiety known to be present in certain classes of pesticides. researchgate.net The resulting hybrid molecules, 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers, were synthesized and characterized, representing a targeted effort to create new potential insect growth regulators by combining two distinct pharmacophores. researchgate.netnih.gov

The synthetic value of the chiral cyclohexenones produced via asymmetric synthesis can also be leveraged to create more complex molecules. nih.govacs.org The enone moiety provides a reactive site for various chemical transformations. For instance, Michael addition reactions can introduce new substituents at the β-position, while Corey-Chaykovsky reactions can generate cyclopropane (B1198618) rings fused to the cyclohexenone structure. nih.govacs.org These diversification strategies allow for the development of a wide array of structurally distinct molecules built upon the chiral 4,4-disubstituted-2-cyclohexenone scaffold, opening avenues for the creation of novel compounds for various applications. nih.govacs.org

Q & A

Q. What are the established synthetic routes for 4,4,6-trimethylcyclohex-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound can be adapted from protocols for structurally similar trimethylated cyclohexenones. For example, palladium(II) or nickel(II) catalysts have been used in alkene functionalization to synthesize derivatives like 3,6,6-trimethylcyclohex-2-en-1-one (yield: ~60–75%) . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., toluene or THF), and catalyst loading (5–10 mol%) critically affect regioselectivity and yield. Enantioselective methods, such as those for (4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one derivatives, involve chiral auxiliaries or asymmetric catalysis .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: The compound’s cyclohexenone core produces distinct 1H^1H-NMR signals:
    • Olefinic protons at δ 5.8–6.2 ppm (doublets, J = 10 Hz).
    • Methyl groups at δ 1.2–1.5 ppm (singlets for equatorial methyl groups).
    • Carbonyl carbon (C=O) at ~200–210 ppm in 13C^{13}C-NMR .
  • IR: Strong C=O stretch at ~1680–1720 cm1^{-1}.
    Purity is assessed via integration of methyl group signals and absence of extraneous peaks.

Q. What thermodynamic properties (e.g., enthalpy, vapor pressure) are critical for handling this compound in experimental settings?

Methodological Answer: Gas-phase thermochemistry data for related compounds (e.g., 2,6,6-trimethylcyclohex-2-en-1-one) indicate:

  • Enthalpy of formation: ΔHf_f^\circ ≈ −250 kJ/mol (estimated via group contribution methods).
  • Boiling point: 180–200°C (extrapolated from analogs) .
    These properties guide storage (e.g., inert atmosphere, refrigeration) and reaction setup (reflux conditions).

Advanced Research Questions

Q. What catalytic systems enable stereoselective synthesis of this compound derivatives?

Methodological Answer:

  • Palladium/Nickel Catalysis: Pd(II) complexes (e.g., Pd(OAc)2_2) promote alkene bis-alkoxycarbonylation, forming α,β-unsaturated ketones with controlled stereochemistry .
  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) with Rh or Ru catalysts can induce enantioselectivity in hydrogenation steps for hydroxylated derivatives .
    Key parameters include catalyst stereoelectronic tuning and solvent effects (e.g., polar aprotic solvents enhance enantiomeric excess).

Q. How do computational methods (DFT, molecular dynamics) elucidate the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry to predict bond lengths (C=O: ~1.21 Å) and charge distribution (negative charge on carbonyl oxygen).
  • Molecular Docking: Assess interactions with enzymes (e.g., ketone reductases) for biocatalytic applications .
  • Reactivity Analysis: Frontier molecular orbitals (HOMO-LUMO gaps) predict susceptibility to nucleophilic attacks at the carbonyl group.

Q. How can isomerization during synthesis be minimized or controlled?

Methodological Answer:

  • Kinetic Control: Low temperatures (0–25°C) and short reaction times favor the desired isomer (e.g., Z/E selectivity in butenone derivatives) .
  • Catalytic Strategies: Use of Lewis acids (e.g., ZnCl2_2) stabilizes transition states to prevent undesired ring-opening or isomerization .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported thermodynamic or spectroscopic data be resolved?

Methodological Answer:

  • Cross-Validation: Compare experimental data (e.g., NMR shifts, boiling points) with authoritative databases like NIST Chemistry WebBook .
  • Error Analysis: Assess purity (>95% by GC-MS), solvent effects (deuterated solvents vs. neat samples), and instrument calibration .
  • Computational Benchmarking: Validate DFT-predicted properties against experimental values (e.g., enthalpy deviations <5%) .

Safety and Experimental Design

Q. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

  • Ventilation: Use fume hoods due to potential vapor inhalation risks.
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Disposal: Follow EPA guidelines for ketone-containing waste (neutralization before disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.